4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole
Description
4-(4-Methoxyphenyl)-5-nitro-2H-1,2,3-triazole is a nitro-substituted 1,2,3-triazole derivative featuring a methoxyphenyl group at the 4-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse applications, including antimicrobial, antifungal, and sensing properties . Its synthesis often employs Huisgen cycloaddition (click chemistry), as evidenced by related triazole derivatives .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-nitro-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-7-4-2-6(3-5-7)8-9(13(14)15)11-12-10-8/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEFYZIIZKMOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(4-methoxyphenyl)-5-amino-2H-1,2,3-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives, including 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole, exhibit promising anticancer properties. A study demonstrated that certain triazole compounds showed potent antiproliferative activity against lung cancer cell lines (A549) with IC50 values ranging from 0.8 to 27.08 μM. Specifically, derivatives with a methyl group at the para position enhanced activity compared to their analogs . The mechanism of action often involves inducing apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy.
Mechanistic Insights
The compound has been shown to interact with various proteins involved in cancer pathways. For instance, one study highlighted its binding affinity to human serum albumin and immunoglobulin G, indicating its potential as a multifunctional pharmaceutical agent . The compound's effects on the kallikrein-kinin signaling pathway were also noted, suggesting a specific mechanism through which it may exert antitumor effects.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against a range of pathogens. In vitro studies have indicated that 1,2,3-triazole derivatives can inhibit the growth of ESKAPE pathogens—bacteria known for their antibiotic resistance—demonstrating a significant antibacterial profile . The specific activity against drug-sensitive strains of Mycobacterium tuberculosis was also noted in related triazole compounds, indicating potential for further development in treating resistant infections .
Material Sciences
Synthesis and Functionalization
4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole can be synthesized through various methods involving cycloaddition reactions. Its unique structure allows for functionalization that can tailor its properties for specific applications in materials science. For example, the incorporation of this triazole into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole | Anticancer (A549) | 0.8 - 27.08 | |
| Derivative A | Antibacterial (ESKAPE) | N/A | |
| Derivative B | Antimycobacterial | N/A |
Case Studies
Case Study 1: Anticancer Applications
In a study focusing on lung cancer therapies, researchers synthesized several derivatives of 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole and evaluated their efficacy against A549 cell lines. The most active derivatives displayed lower cytotoxicity toward normal cells compared to cancer cells, highlighting their therapeutic potential while minimizing side effects .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole derivatives against multidrug-resistant strains. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics . This finding underscores the importance of exploring triazole compounds in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Structural analogs of this compound differ primarily in substituents at the 4- and 5-positions, which significantly alter physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro) improve stability and reactivity, whereas electron-donating groups (e.g., methoxy) enhance solubility .
- Halogen substituents (Cl, F) in analogs like 4-(4-chlorophenyl) derivatives increase antimicrobial potency due to improved binding to biological targets .
Key Observations :
Key Observations :
Physical and Chemical Properties
- Solubility : Methoxy and nitro groups balance hydrophilicity and lipophilicity, though mesylate or hydrochloride salts are often synthesized to improve solubility .
- Crystallography : Single-crystal structures of analogs (e.g., 3ac, 3be) were resolved using SHELX software, confirming regiochemistry and intermolecular interactions .
- Stability : Nitro-substituted triazoles exhibit thermal stability, making them suitable for high-temperature applications .
Biological Activity
4-(4-Methoxyphenyl)-5-nitro-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole typically involves the reaction of appropriate arylaldehydes with nitro compounds under controlled conditions to facilitate the formation of the triazole ring. Various methods have been explored to optimize yield and purity.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various 1,2,3-triazoles against a panel of human cancer cell lines. The results showed that certain triazole derivatives, including those similar to 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole, demonstrated potent anti-proliferative effects with GI50 values below 10 nM in multiple cancer types .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-5-nitro-2H-1,2,3-triazole | MDA-MB-435 | <10 | Microtubule disruption |
| CA-4 analogues | SF-539 | <10 | Tubulin binding |
| Other Triazoles | OVCAR-3 | <10 | Apoptosis induction |
Antibacterial Activity
The antibacterial properties of triazoles have also been extensively studied. Compounds similar to 4-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazole have shown effectiveness against various bacterial strains. For example, a review highlighted that triazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial DNA gyrase.
Table 2: Antibacterial Activity of Related Triazoles
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-5-nitro-2H-1,2,3-triazole | E. coli | 8 | Moderate |
| Other Triazoles | S. aureus | 5 | High |
| Triazole Derivatives | P. aeruginosa | 10 | Moderate |
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazoles:
- Case Study on Anticancer Efficacy : A specific triazole derivative was tested in vivo on mice models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use in oncology .
- Antibacterial Screening : A series of novel triazole derivatives were synthesized and screened against ESKAPE pathogens. Some derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
